6-bromo-2-phenylquinazolin-4(3H)-one
CAS No.: 27398-50-1
Cat. No.: VC8095495
Molecular Formula: C14H9BrN2O
Molecular Weight: 301.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27398-50-1 |
---|---|
Molecular Formula | C14H9BrN2O |
Molecular Weight | 301.14 g/mol |
IUPAC Name | 6-bromo-2-phenyl-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
Standard InChI Key | NXSZVAPNPHKIKA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2 |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-Bromo-2-phenylquinazolin-4(3H)-one consists of a quinazolinone core—a fused benzene and pyrimidine ring system—with substituents at strategic positions. The bromine atom at C6 enhances electrophilic reactivity, while the phenyl group at C2 contributes to hydrophobic interactions. The compound’s planar structure facilitates π-π stacking, a critical feature for binding to biological targets.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₉BrN₂O |
Molecular Weight | 301.14 g/mol |
IUPAC Name | 6-bromo-2-phenyl-3H-quinazolin-4-one |
SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2 |
InChIKey | NXSZVAPNPHKIKA-UHFFFAOYSA-N |
LogP (Predicted) | ~3.2 (estimated via analogous compounds) |
The compound’s solubility profile remains poorly characterized, but analogous brominated quinazolinones exhibit limited aqueous solubility, favoring organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for closely related compounds provide insights into expected spectral features. For example, the ¹H NMR spectrum of 6-bromo-3-(4-morpholinophenyl)quinazolin-4(3H)-one—a structural analog—shows aromatic protons between δ 7.2–8.4 ppm, with distinct coupling patterns for the brominated ring . The carbonyl group in the 4-position typically resonates near δ 160 ppm in ¹³C NMR spectra .
Synthetic Methodologies
General Synthetic Routes
The synthesis of 6-bromo-2-phenylquinazolin-4(3H)-one typically involves sequential cyclization and functionalization steps:
-
Quinazolinone Core Formation: Anthranilic acid derivatives react with benzoyl chloride or phenyl isocyanate under acidic conditions to form 2-phenylquinazolin-4(3H)-one intermediates.
-
Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at the 6-position. Reaction conditions (e.g., solvent, temperature) influence regioselectivity and yield.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Cyclization | Anthranilic acid, benzoyl chloride, polyphosphoric acid, 120°C | 65–70 | |
Bromination | NBS, CHCl₃, reflux, 24 h | 55–60 |
Industrial-Scale Considerations
Large-scale production faces challenges in optimizing bromination selectivity and minimizing byproducts. Continuous flow reactors and catalytic bromination protocols are emerging strategies to enhance efficiency.
Biological Activity and Mechanisms
Antimicrobial Properties
Brominated heterocycles often disrupt microbial cell membranes or enzyme systems. While direct data on this compound are lacking, 6-bromo-2-methylquinazolin-4(3H)-one derivatives showed MIC values of 8 µg/mL against Staphylococcus aureus, indicating structure-activity relationships worth exploring .
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a versatile intermediate for introducing substituents at the 3-position. For example, nucleophilic substitution with amines or palladium-catalyzed cross-coupling can diversify the scaffold .
Table 3: Derivative Synthesis Examples
Reaction Type | Reagents | Product |
---|---|---|
Buchwald-Hartwig | Pd(OAc)₂, Xantphos, morpholine | 3-(4-Morpholinophenyl) derivative |
Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄ | 3-Biphenyl derivative |
Probe Development
Fluorinated or isotopically labeled analogs could enable pharmacokinetic studies or imaging applications. Introducing ¹⁸F at the 6-position via halogen exchange is a plausible strategy.
Comparative Analysis with Analogous Compounds
Table 4: Structural and Functional Comparisons
Compound | Substituents | Key Biological Activity |
---|---|---|
2-Phenylquinazolin-4(3H)-one | None at C6 | Moderate COX-2 inhibition |
6-Bromo-2-methylquinazolin-4(3H)-one | Methyl at C2 | Antimicrobial (Gram-positive) |
6-Bromo-3-(4-morpholinophenyl)quinazolin-4(3H)-one | Morpholinophenyl at C3 | ALK2 inhibition (IC₅₀: 89 nM) |
The bromine atom in 6-bromo-2-phenylquinazolin-4(3H)-one enhances electrophilicity compared to non-halogenated analogs, potentially improving target engagement in enzyme-active sites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume